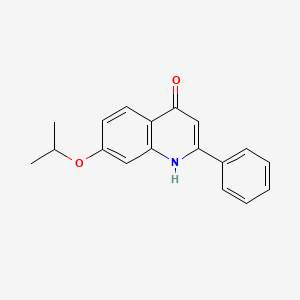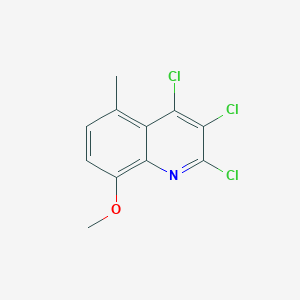
2,3,4-Trichloro-8-methoxy-5-methylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4-Trichloro-8-methoxy-5-methylquinoline is a quinoline derivative characterized by the presence of three chlorine atoms, a methoxy group, and a methyl group on its quinoline ring. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Trichloro-8-methoxy-5-methylquinoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, starting with aniline derivatives and employing cyclization reactions can yield quinoline derivatives . Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are also utilized in the synthesis of quinoline compounds .
Industrial Production Methods
Industrial production of quinoline derivatives often involves large-scale cyclization reactions using readily available starting materials. The use of green chemistry principles, such as ionic liquid-mediated reactions and ultrasound irradiation, has been explored to enhance the efficiency and sustainability of the synthesis process .
化学反応の分析
Types of Reactions
2,3,4-Trichloro-8-methoxy-5-methylquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Halogen substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinolines depending on the specific reagents and conditions used .
科学的研究の応用
2,3,4-Trichloro-8-methoxy-5-methylquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Quinoline derivatives are studied for their potential antimicrobial and anticancer properties.
Industry: Quinoline compounds are used in the production of dyes, agrochemicals, and other industrial products.
作用機序
The mechanism of action of 2,3,4-Trichloro-8-methoxy-5-methylquinoline involves its interaction with specific molecular targets. Quinoline derivatives often act by intercalating into DNA, inhibiting enzymes, or disrupting cellular processes. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
類似化合物との比較
Similar Compounds
8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline: Known for its cytotoxicity in colorectal cells.
Fluorinated Quinolines: Exhibit remarkable biological activity and are used in medicine.
Lamellarins: Natural products with a fused pyrrolocoumarin skeleton, possessing interesting biological properties.
Uniqueness
2,3,4-Trichloro-8-methoxy-5-methylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three chlorine atoms and a methoxy group on the quinoline ring can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
特性
分子式 |
C11H8Cl3NO |
|---|---|
分子量 |
276.5 g/mol |
IUPAC名 |
2,3,4-trichloro-8-methoxy-5-methylquinoline |
InChI |
InChI=1S/C11H8Cl3NO/c1-5-3-4-6(16-2)10-7(5)8(12)9(13)11(14)15-10/h3-4H,1-2H3 |
InChIキー |
FUHPHGSJTJGUEH-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=C(C=C1)OC)N=C(C(=C2Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



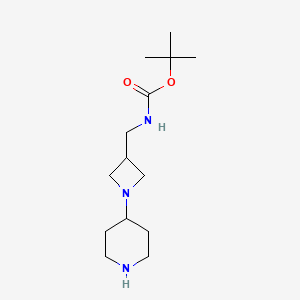

![3-(6-Chloropyridin-2-yl)-9-methyl-3,9-diazaspiro[5.5]undecane](/img/structure/B11848172.png)


![1-(4-Methylphenyl)-2-[(naphthalen-2-yl)oxy]ethan-1-one](/img/structure/B11848199.png)
![4-chloro-3-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11848200.png)

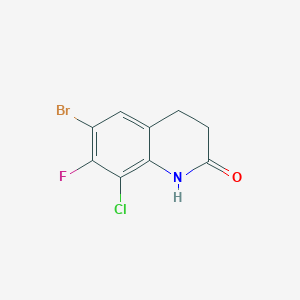
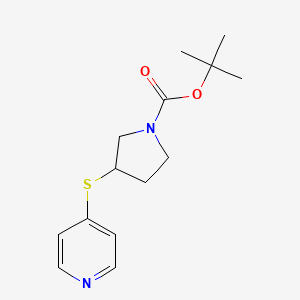
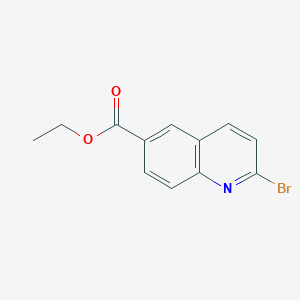
![4-Ethoxy-7,8-dimethoxyfuro[2,3-b]quinoline](/img/structure/B11848235.png)
